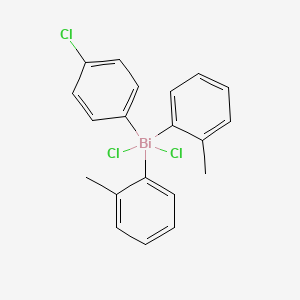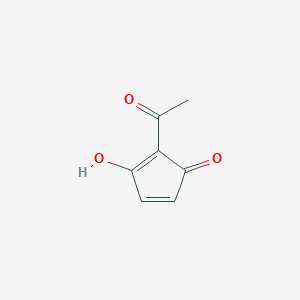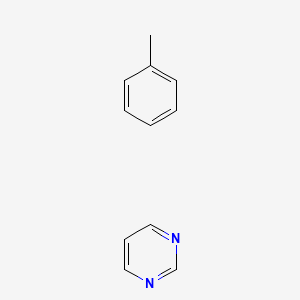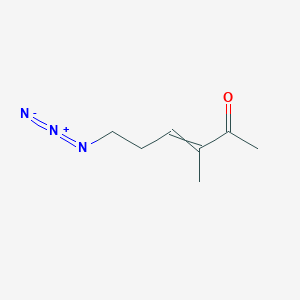![molecular formula C23H32N4O2 B14206838 N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide CAS No. 918436-01-8](/img/structure/B14206838.png)
N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two 4-methylphenyl groups attached to a glycyl and L-lysinamide backbone. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide typically involves the reaction of 4-methylbenzyl chloride with glycine to form N-[(4-methylphenyl)methyl]glycine. This intermediate is then reacted with N-(4-methylphenyl)-L-lysine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques like continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the 4-methylphenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use, but it often involves modulation of signaling pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Methylphenyl)sulfonyl]glycyl-N-ethylglycinamide
- N-Benzyl-N-methylglycyl-N-(4-methylphenyl)-L-lysinamide
Uniqueness
N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide stands out due to its specific structural features, such as the presence of two 4-methylphenyl groups and its glycyl-L-lysinamide backbone. These characteristics confer unique chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
918436-01-8 |
|---|---|
Molecular Formula |
C23H32N4O2 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(2S)-6-amino-N-(4-methylphenyl)-2-[[2-[(4-methylphenyl)methylamino]acetyl]amino]hexanamide |
InChI |
InChI=1S/C23H32N4O2/c1-17-6-10-19(11-7-17)15-25-16-22(28)27-21(5-3-4-14-24)23(29)26-20-12-8-18(2)9-13-20/h6-13,21,25H,3-5,14-16,24H2,1-2H3,(H,26,29)(H,27,28)/t21-/m0/s1 |
InChI Key |
AZICSZOIKNZTPZ-NRFANRHFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CNCC(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(10S)-N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14206769.png)

![1,1'-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene](/img/structure/B14206783.png)

phosphanium bromide](/img/structure/B14206789.png)


![3-[4-(2-Methylacryloyl)phenyl]propanoic acid](/img/structure/B14206809.png)
![2-Oxazolidinone, 3-[[(3R,4R)-2,3-diphenyl-4-isoxazolidinyl]carbonyl]-](/img/structure/B14206813.png)

![1,2-Acenaphthylenediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14206826.png)
![N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide](/img/structure/B14206831.png)

